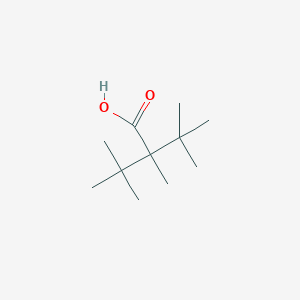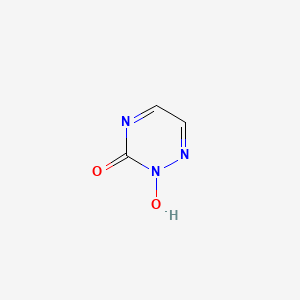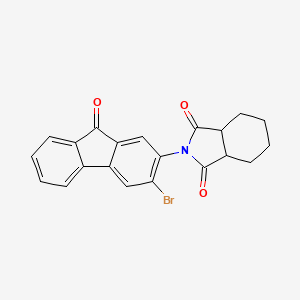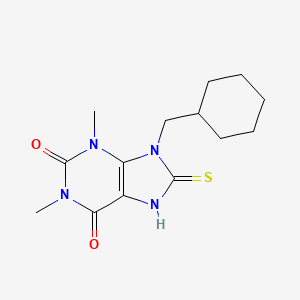![molecular formula C11H16N2O8 B14002211 2-[[2-[Bis(carboxymethyl)amino]cyclopropyl]-(carboxymethyl)amino]acetic acid CAS No. 62491-04-7](/img/structure/B14002211.png)
2-[[2-[Bis(carboxymethyl)amino]cyclopropyl]-(carboxymethyl)amino]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[[2-[Bis(carboxymethyl)amino]cyclopropyl]-(carboxymethyl)amino]acetic acid is a complex organic compound characterized by its unique cyclopropyl structure and multiple carboxymethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-[Bis(carboxymethyl)amino]cyclopropyl]-(carboxymethyl)amino]acetic acid typically involves the cyclopropanation of a suitable precursor followed by the introduction of carboxymethyl groups. The reaction conditions often require the use of strong bases and specific catalysts to ensure the formation of the cyclopropyl ring and subsequent functionalization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-[[2-[Bis(carboxymethyl)amino]cyclopropyl]-(carboxymethyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
2-[[2-[Bis(carboxymethyl)amino]cyclopropyl]-(carboxymethyl)amino]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 2-[[2-[Bis(carboxymethyl)amino]cyclopropyl]-(carboxymethyl)amino]acetic acid exerts its effects involves its interaction with specific molecular targets. The cyclopropyl ring and carboxymethyl groups allow it to bind to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or industrial outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[Bis(carboxymethyl)amino]butanoic acid
- 2-[Bis(carboxymethyl)amino]propanoic acid
Uniqueness
What sets 2-[[2-[Bis(carboxymethyl)amino]cyclopropyl]-(carboxymethyl)amino]acetic acid apart from similar compounds is its cyclopropyl structure, which imparts unique steric and electronic properties. This makes it particularly useful in applications where specific molecular interactions are required.
Propriétés
Numéro CAS |
62491-04-7 |
|---|---|
Formule moléculaire |
C11H16N2O8 |
Poids moléculaire |
304.25 g/mol |
Nom IUPAC |
2-[[2-[bis(carboxymethyl)amino]cyclopropyl]-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C11H16N2O8/c14-8(15)2-12(3-9(16)17)6-1-7(6)13(4-10(18)19)5-11(20)21/h6-7H,1-5H2,(H,14,15)(H,16,17)(H,18,19)(H,20,21) |
Clé InChI |
DZLFLJYBLLZASY-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 3-(4-{[bis(aziridin-1-yl)phosphoryl]amino}phenyl)propanoate](/img/structure/B14002157.png)



![4-{(E)-[(4-Chlorophenyl)methylidene]amino}benzene-1-carbothioamide](/img/structure/B14002169.png)
![1-(2,6-dichloro-3-nitrophenyl)-N-[2-[(2,6-dichloro-3-nitrophenyl)methylideneamino]ethyl]methanimine](/img/structure/B14002173.png)
![6-Morpholinobenzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B14002187.png)
![Diethyl 2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate](/img/structure/B14002194.png)

![Rel-tert-butyl (4aR,7aR)-7-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B14002200.png)

![2-[(Phenoxyacetyl)amino]prop-2-enoic acid](/img/structure/B14002213.png)

